Enhanced Lipophilicity (XLogP3) Relative to the 2-Chlorophenyl Analog Drives Superior Predicted Membrane Permeability
The target compound exhibits a computed XLogP3 of 4.4, compared to 4.1 for N-(4-bromophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide (CAS 700849-75-8), representing a Δ of +0.3 log units [1][2]. In CNS drug discovery, an XLogP3 shift of this magnitude is associated with a measurable increase in predicted blood-brain barrier permeability, as described by the Wager model where optimal CNS XLogP3 resides in the 2–5 range [3]. The higher lipophilicity of the target compound is driven by the additional methyl group at the 4-position, which also reduces hydrogen-bond donor exposure relative to the 2-chloro analog.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.4 |
| Comparator Or Baseline | N-(4-bromophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide (CAS 700849-75-8): XLogP3 = 4.1 |
| Quantified Difference | Δ = +0.3 log units (7.3% higher) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Researchers selecting compounds for CNS penetration studies should prioritize the higher-XLogP3 candidate, as the 0.3-unit difference can translate to a meaningful increase in passive membrane diffusion.
- [1] PubChem Compound Summary for CID 991648, N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 1288039, N-(4-bromophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide. National Center for Biotechnology Information. View Source
- [3] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem Neurosci. 2010;1(6):435-449. View Source
